molecular formula C18H18N4O3S B6585139 N-(2-ethoxyphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251558-91-4

N-(2-ethoxyphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B6585139
CAS No.: 1251558-91-4
M. Wt: 370.4 g/mol
InChI Key: SSPUTJWVGMRNTA-UHFFFAOYSA-N
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Description

This compound features a 2-ethoxyphenyl acetamide core linked via a sulfanyl bridge to a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole moiety enhances metabolic stability compared to 1,3,4-oxadiazoles due to its electronic configuration and steric protection of labile bonds . The ethoxy group on the phenyl ring improves solubility, while the methyl substituent on the oxadiazole contributes to lipophilicity and target binding .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-24-15-7-5-4-6-14(15)21-16(23)11-26-17-9-8-13(10-19-17)18-20-12(2)22-25-18/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPUTJWVGMRNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

1,3,4-Oxadiazole Derivatives
  • Compound 8u () : N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
    • Key Differences : 1,3,4-oxadiazole core with an indolylmethyl substituent instead of 1,2,4-oxadiazole.
    • Impact : Reduced metabolic stability but enhanced π-π stacking interactions due to the indole group. Reported IC₅₀ values for α-glucosidase inhibition (42.1 µM) suggest moderate activity .
1,2,4-Oxadiazole Derivatives
  • BG16032 (): 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide Key Differences: Cyclopropyl substituent on oxadiazole and 4-acetamidophenyl group. target compound’s MW ~395.4). No direct activity data reported .

Substituent Modifications on the Aromatic Rings

Pyridine vs. Phenyl Modifications
  • Compound 28 () : N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide
    • Key Differences : Trifluoromethylpyrazole and nitrophenyl groups replace the pyridine-sulfanyl-acetamide framework.
    • Impact : The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilicity, which may improve enzyme inhibition but increase toxicity risks .
Ethoxyphenyl vs. Chlorophenyl Derivatives
  • Compound 16e () : 2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide
    • Key Differences : Dichlorophenyl and cephalosporin-like bicyclic structure.
    • Impact : Chlorine atoms enhance antibacterial activity (2% yield in synthesis suggests synthetic challenges) .
Enzyme Inhibition
  • LOX Inhibition () : Compound 8u showed 72.4% inhibition at 100 µM, while 8v (with a nitro group) exhibited 89.2% inhibition.
    • Comparison : The target compound’s 3-methyl-1,2,4-oxadiazole may optimize LOX binding compared to 1,3,4-oxadiazoles, though specific data is needed.
Anti-Exudative Activity ()
  • Triazole Derivatives: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 40–60% inhibition of edema in rats at 10 mg/kg. Comparison: The target compound’s oxadiazole-pyridine scaffold may offer superior pharmacokinetics over triazole-furan analogs.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Metabolic Stability
Target Compound ~395.4 2-ethoxyphenyl, 3-methyl-1,2,4-oxadiazole Moderate High
BG16032 () 409.46 4-acetamidophenyl, cyclopropyl Low Moderate
8u () 422.0 2-ethoxy-6-methylphenyl, indole Low Low

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